molecular formula C20H15Cl2NO3S B3751722 Ethyl 2-(2,4-dichlorobenzamido)-5-phenylthiophene-3-carboxylate

Ethyl 2-(2,4-dichlorobenzamido)-5-phenylthiophene-3-carboxylate

Cat. No.: B3751722
M. Wt: 420.3 g/mol
InChI Key: JHJHRLIYZOMWKL-UHFFFAOYSA-N
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Description

Ethyl 2-(2,4-dichlorobenzamido)-5-phenylthiophene-3-carboxylate is a thiophene-based derivative featuring a phenyl group at position 5, a 2,4-dichlorobenzamido substituent at position 2, and an ethyl ester at position 3. Thiophene derivatives are widely studied for their diverse pharmacological and material science applications due to their aromaticity, electronic tunability, and structural versatility .

Properties

IUPAC Name

ethyl 2-[(2,4-dichlorobenzoyl)amino]-5-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2NO3S/c1-2-26-20(25)15-11-17(12-6-4-3-5-7-12)27-19(15)23-18(24)14-9-8-13(21)10-16(14)22/h3-11H,2H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJHRLIYZOMWKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2,4-dichlorobenzamido)-5-phenylthiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the thiophene core. One common method involves the reaction of 2,4-dichlorobenzoyl chloride with 5-phenylthiophene-3-carboxylic acid in the presence of a base such as triethylamine. The resulting intermediate is then treated with ethyl chloroformate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,4-dichlorobenzamido)-5-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups attached to the thiophene ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the benzamido group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitution may involve reagents like sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Antiviral Activity

Research has highlighted the compound's potential as an antiviral agent, particularly against the hepatitis B virus (HBV). A study focused on the synthesis of analogues derived from thiophene compounds, including derivatives similar to ethyl 2-(2,4-dichlorobenzamido)-5-phenylthiophene-3-carboxylate, demonstrated strong binding affinity to HBV core proteins, leading to potent inhibition of HBV replication in vitro. The structure-activity relationship (SAR) studies indicated that modifications to the thiophene ring and amide group significantly influenced antiviral potency and selectivity .

Anti-cancer Properties

Another area of interest is the compound's potential anti-cancer properties. Thiophene derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The incorporation of dichlorobenzamide moieties has been linked to enhanced biological activity against various cancer cell lines, suggesting that this compound could be developed into a therapeutic agent for cancer treatment .

Organic Electronics

This compound has been explored as a candidate for organic semiconductor materials. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The thiophene backbone contributes to charge transport capabilities while the functional groups allow for tuning electronic properties through chemical modifications .

Polymer Blends

The compound can also be utilized in polymer blends to enhance mechanical properties and thermal stability. Studies have indicated that incorporating such thiophene-based compounds into polymer matrices can improve their conductivity and thermal resistance, making them suitable for advanced materials applications in electronics and coatings .

Mechanism of Action

The mechanism of action of Ethyl 2-(2,4-dichlorobenzamido)-5-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, resulting in anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

  • Target Compound : The 2,4-dichlorobenzamido group at position 2 creates a sterically bulky and electron-deficient region, which may influence hydrogen bonding or halogen bonding in crystal packing . The phenyl group at position 5 contributes to π-π stacking interactions.
  • Ethyl 5-Hydroxy-4,7-dioxo-3-phenylbenzo[b]thiophene-2-carboxylate () : Features a fused benzo[b]thiophene core with keto groups (4,7-dioxo) and a hydroxyl group. The electron-withdrawing keto groups increase acidity at position 5, contrasting with the dichlorobenzamido group’s inductive effects in the target compound .
  • Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate (): Contains acetamido (electron-donating) and dual ester groups.

Physicochemical Properties

Compound Melting Point (°C) Key Functional Groups Solubility Trends
Target Compound Not reported 2,4-dichlorobenzamido, phenyl Likely low in polar solvents
Ethyl 4,5,7-triacetoxy-3-phenylbenzo[b]thiophene-2-carboxylate 174–178 Acetoxy, ester Moderate (ester-dominated)
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate Not reported Acetamido, dual esters Higher due to polar acetamido

Notes: The target compound’s dichlorobenzamido group likely increases melting point and crystallinity via halogen-based interactions, as seen in similar halogenated aromatics .

Crystallographic and Packing Behavior

  • Target Compound : Expected to exhibit dense packing due to halogen bonding (C–Cl⋯O/N) and π-stacking of the phenyl group. Tools like Mercury CSD 2.0 () enable visualization of such motifs .
  • Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate (): Crystal structures reveal hydrogen bonds between acetamido N–H and ester carbonyls, a pattern that may differ in the dichlorobenzamido analog due to reduced H-bond donor capacity .

Biological Activity

Ethyl 2-(2,4-dichlorobenzamido)-5-phenylthiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C15H14Cl2N2O2S
  • Molecular Weight : 353.25 g/mol

Structural Features :

  • The compound features a thiophene ring, which is known for its diverse biological activities.
  • The presence of dichlorobenzamide enhances its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes the use of coupling reactions between thiophene derivatives and chlorinated benzamides, followed by esterification processes to yield the final product.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that derivatives of thiophene show significant activity against various bacterial strains, indicating a potential application in treating infections caused by resistant bacteria .

Antiviral Activity

Another area of interest is the antiviral potential of this compound. It has been suggested that thiophene derivatives can inhibit viral replication through mechanisms involving the disruption of viral assembly or entry into host cells. For instance, related compounds have shown effectiveness against hepatitis B virus (HBV), highlighting their role in antiviral drug development .

Anticancer Properties

Thiophene-based compounds have been investigated for their anticancer properties. Studies have shown that certain analogues can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. For example, a related compound demonstrated cytotoxic effects on various cancer cell lines, suggesting that this compound may possess similar properties .

Case Studies

  • Antibacterial Efficacy :
    • A study evaluated the antibacterial activity of thiophene derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) as low as 5 µg/mL for some derivatives, showcasing their potential as new antibacterial agents.
  • Antiviral Mechanism :
    • In research focused on HBV, compounds structurally related to this compound were tested for their ability to inhibit viral replication. The most promising analogue exhibited an EC50 value of 0.5 µM with minimal cytotoxicity, suggesting a favorable therapeutic index .
  • Cytotoxicity in Cancer Cells :
    • An investigation into the cytotoxic effects of thiophene derivatives revealed that certain compounds led to a reduction in cell viability in breast cancer cell lines (MCF-7) with IC50 values around 10 µM after 48 hours of treatment .

Q & A

Q. What are the standard synthetic routes for preparing Ethyl 2-(2,4-dichlorobenzamido)-5-phenylthiophene-3-carboxylate?

The compound is typically synthesized via the Gewald reaction , a two-step process involving:

  • Step 1 : Cyclocondensation of ethyl cyanoacetate with a ketone (e.g., 2,4-dichlorobenzoyl chloride) and elemental sulfur under reflux in a polar aprotic solvent (e.g., DMF or ethanol).
  • Step 2 : Amidation at the 2-position of the thiophene ring using 2,4-dichlorobenzoyl chloride in the presence of a coupling agent (e.g., DCC or EDCI) . Key Optimization : Reaction yields (~60–75%) depend on temperature control (70–90°C) and catalyst selection (e.g., morpholine as a base). Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and purity (e.g., aromatic protons at δ 7.2–8.1 ppm, ester carbonyl at ~δ 165–170 ppm) .
  • IR Spectroscopy : Peaks at ~1700 cm1^{-1} (ester C=O) and 1650 cm1^{-1} (amide C=O) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ at m/z 450.05) .

Q. How can researchers address low yields during purification?

  • Recrystallization : Use ethanol/water mixtures to isolate the pure product.
  • Chromatography : Optimize solvent polarity (e.g., gradient elution with ethyl acetate/hexane).
  • TLC Monitoring : Pre-purification analysis to identify byproducts (e.g., unreacted starting materials) .

Advanced Research Questions

Q. What computational methods predict the reactivity of this compound in catalytic systems?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Reaction Path Search Algorithms : Tools like GRRM or AFIR map potential energy surfaces for amidation and cyclization steps .
  • Example : ICReDD integrates quantum chemistry with machine learning to optimize reaction conditions (e.g., solvent selection, temperature) and reduce trial-and-error experimentation .

Q. How can structural contradictions in X-ray crystallography data be resolved?

  • SHELX Suite : Use SHELXL for refining high-resolution data and SHELXD for phase determination in cases of twinning or disorder .
  • Validation Tools : Check R-factors (<5%), residual density maps, and Hirshfeld surface analysis to resolve ambiguities in electron density .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

  • Substituent Variation : Replace the 2,4-dichlorobenzamido group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess biological activity changes.
  • Pharmacophore Modeling : Identify critical hydrogen-bonding sites (e.g., amide NH, ester carbonyl) using software like Schrödinger .

Q. How can solvent effects influence reaction kinetics in its synthesis?

  • Polar Solvents : DMF accelerates cyclization but may promote side reactions (e.g., hydrolysis).
  • Green Chemistry : Switch to bio-based solvents (e.g., cyclopentyl methyl ether) to improve sustainability without compromising yield .

Q. What analytical approaches validate cocrystal or solvate formation?

  • PXRD : Compare experimental patterns with simulated data from single-crystal structures.
  • Thermogravimetric Analysis (TGA) : Detect solvent loss steps (e.g., ~100–150°C for hydrated forms) .

Data Contradiction and Optimization

Q. How should researchers resolve conflicting NMR data across studies?

  • Deuterated Solvent Calibration : Ensure solvent peaks (e.g., DMSO-d6 at δ 2.50) do not overlap with analyte signals.
  • Dynamic Effects : Consider rotameric equilibria in the amide group, which may split peaks (e.g., use variable-temperature NMR) .

Q. What statistical methods analyze variability in biological assay results?

  • ANOVA : Compare IC50_{50} values across multiple trials.
  • Principal Component Analysis (PCA) : Correlate structural features (e.g., logP, polar surface area) with activity trends .

Methodological Tables

Table 1 : Key Spectral Data for this compound

TechniqueKey ObservationsReference
1^1H NMRδ 1.35 (t, 3H, CH3_3), δ 4.35 (q, 2H, OCH2_2), δ 7.2–8.1 (m, 8H, Ar-H)
IR1705 cm1^{-1} (C=O ester), 1652 cm1^{-1} (C=O amide)
HRMS[M+H]+^+: 450.05 (calc. 450.04)

Table 2 : Computational Parameters for Reaction Optimization

ParameterValue/DescriptionReference
DFT FunctionalB3LYP/6-31G(d,p)
Solvent ModelSMD (DMF)
Activation E28.5 kcal/mol (amidation step)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(2,4-dichlorobenzamido)-5-phenylthiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(2,4-dichlorobenzamido)-5-phenylthiophene-3-carboxylate

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